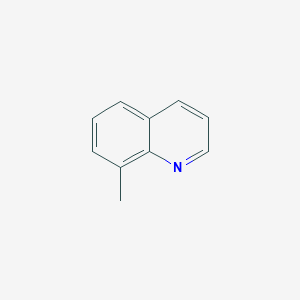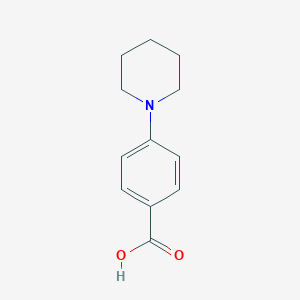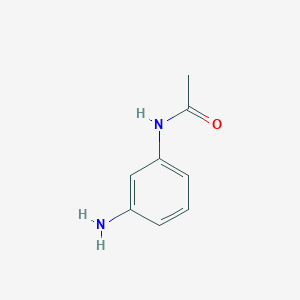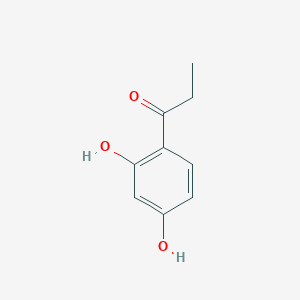
2,3'-Dimethoxy-biphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3’-Dimethoxy-biphenyl-4,4’-diamine” is a biochemical used for proteomics research . It has a molecular formula of C14H16N2O2 and a molecular weight of 244.3 .
Molecular Structure Analysis
The molecular structure of “2,3’-Dimethoxy-biphenyl-4,4’-diamine” consists of two phenyl rings connected by a single bond, with two amine (-NH2) groups and two methoxy (-OCH3) groups attached .Scientific Research Applications
Synthesis and Material Development
Macroheterocyclic compounds containing substituted benzidine fragments, including derivatives of 2,3'-Dimethoxy-biphenyl-4,4'-diamine, have been synthesized showcasing their potential in the development of advanced materials. These compounds exhibit unique IR and UV spectral properties, indicative of their complex structures and potential applications in various fields including optoelectronics and material science (Berezina & Vorob’ev, 2006).
Advanced Polymers and Composites
Polyimides containing noncoplanar aryl pendant groups derived from 2,3'-Dimethoxy-biphenyl-4,4'-diamine analogs have been developed, demonstrating excellent solubility, high thermal stability, and distinct memory characteristics. These materials are significant for electronic applications, such as nonvolatile memory devices, due to their unique electrical properties (Li et al., 2012).
Organosoluble and Thermally Resistant Polymers
Research has also focused on developing highly organosoluble and thermally resistant polymers based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. These polymers, synthesized using 2,3'-Dimethoxy-biphenyl-4,4'-diamine analogs, exhibit low dielectric constants, high transparency, and excellent mechanical properties, making them suitable for advanced electronic and optical applications (Liaw et al., 2006).
Mechanism of Action
Target of Action
It is often used as an analytical reagent, an oxidation-reduction indicator, an adsorption indicator, and a complexing indicator for iron testing . This suggests that it may interact with certain enzymes or proteins involved in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’-Dimethoxy-biphenyl-4,4’-diamine . For instance, it should be stored in a cool, ventilated warehouse away from fire and heat sources . It should also be kept separate from oxidants, acids, and food chemicals . These precautions suggest that temperature, ventilation, and the presence of other chemicals can affect its stability and efficacy.
properties
IUPAC Name |
4-(4-amino-2-methoxyphenyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-8-10(15)4-5-11(13)9-3-6-12(16)14(7-9)18-2/h3-8H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFGCBZJCDMIGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)N)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dimethoxy-biphenyl-4,4'-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}benzamide](/img/structure/B363881.png)
![3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B363884.png)
![1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363885.png)
![Ethyl 4-[4-(1-pyrrolidinylsulfonyl)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B363888.png)

![1-allyl-4-(1-(3-(2-allylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363894.png)







